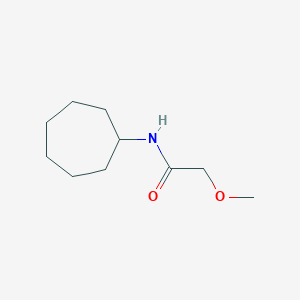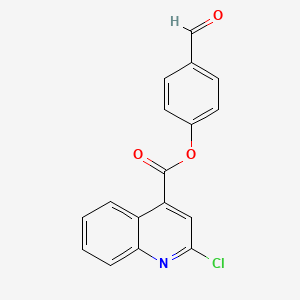![molecular formula C15H17N3O2 B7645524 N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide, also known as OPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been shown to induce systemic acquired resistance in plants, making them more resistant to various pathogens. In the field of medicine, this compound has been investigated for its potential anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use as a chiral auxiliary in organic synthesis.
Mécanisme D'action
The mechanism of action of N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound induces systemic acquired resistance in plants by activating the salicylic acid pathway. In the field of medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In plants, this compound induces the expression of various defense-related genes, leading to increased resistance to pathogens. In humans, this compound has been shown to inhibit the activity of COX-2, leading to reduced inflammation and potentially reduced risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide in lab experiments is its ability to induce systemic acquired resistance in plants, making them more resistant to various pathogens. Additionally, this compound has been shown to have potential anti-inflammatory and anti-cancer properties in humans. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide. In the field of agriculture, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use as a plant defense activator. In the field of medicine, further studies are needed to determine the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to investigate the potential use of this compound as a chiral auxiliary in organic synthesis.
Méthodes De Synthèse
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 1-phenylpyrazole-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (S)-(+)-2-methyl glycidyl ether in the presence of a base to form this compound.
Propriétés
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(16-11-13-7-4-10-20-13)14-8-9-18(17-14)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWSDOIBDQBOZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)

![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)



![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)